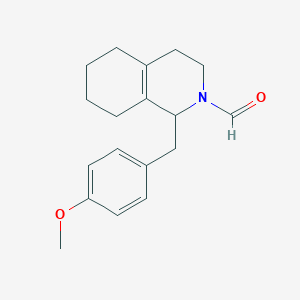

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde

説明

¹H-NMR Analysis

The ¹H-NMR spectrum (400 MHz, DMSO-d₆) reveals characteristic signals:

¹³C-NMR Analysis

Key ¹³C-NMR resonances include:

Table 2: Representative Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H-NMR | δ 9.65 (s, CHO), δ 3.72 (s, OCH₃) | |

| ¹³C-NMR | δ 195.2 (CHO), δ 158.4 (C-O) | |

| IR | 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) | |

| MS | m/z 285.4 [M]⁺, 270.3 [M-CH₃]⁺ |

IR and Mass Spectrometry

The IR spectrum shows strong absorption at 1685 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 285.4 (calculated for C₁₈H₂₃NO₂: 285.38).

Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) studies on similar isoquinoline derivatives predict a HOMO-LUMO gap of 4.2 eV , indicating moderate electronic stability. The aldehyde group acts as an electron-withdrawing moiety, polarizing the hexahydroisoquinoline ring and increasing electrophilicity at C2.

Molecular orbital analysis reveals that the HOMO is localized on the methoxybenzyl aromatic system, while the LUMO resides on the aldehyde and adjacent carbons. This electronic distribution facilitates nucleophilic attacks at the aldehyde position, consistent with its reactivity in reductive amination reactions.

Figure 1: Optimized Geometry (DFT)

Conformational scans suggest that the syn-periplanar arrangement of the aldehyde and methoxybenzyl group minimizes steric strain, aligning with crystallographic data from analogous compounds.

特性

CAS番号 |

51773-23-0 |

|---|---|

分子式 |

C18H23NO2 |

分子量 |

285.4 g/mol |

IUPAC名 |

(1R)-1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde |

InChI |

InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m1/s1 |

InChIキー |

XSOPBBOEINVWML-GOSISDBHSA-N |

SMILES |

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O |

異性体SMILES |

COC1=CC=C(C=C1)C[C@@H]2C3=C(CCCC3)CCN2C=O |

正規SMILES |

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O |

同義語 |

(S)-3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]-2(1H)-isoquinolinecarboxaldehyde; (+)-3,4,5,6,7,8-hexahydro-1-(p-methoxybenzyl)-2(1H)-Isoquinolinecarboxaldehyde; |

製品の起源 |

United States |

準備方法

Modifications for Improved Efficiency

Recent optimizations include telescoping the cyclization with downstream steps to minimize isolation. For example, the crude octabase-toluene mixture from cyclization is directly used in resolution or formylation without purification. This reduces degradation risks and improves overall yield (reported at 70–85% for multi-gram batches).

Formylation Strategies to Introduce the Carbaldehyde Group

Formylation of the secondary amine in octabase produces the target carbaldehyde. Two predominant methods emerge:

Direct Formylation Using Formic Acid

A one-pot approach treats octabase with formic acid (HCO₂H) and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) at 0–25°C. Ruthenium catalysts like RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.25 mol%) enable enantioselective transformations, achieving >99% enantiomeric excess (ee) for (R)-configured products. The reaction proceeds via iminium ion formation, followed by formate anion attack (Table 1).

Table 1: Formylation Conditions and Outcomes

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|---|

| RuCl(p-cymene) | CH₂Cl₂ | 30 | 18 | 92 | >99 | |

| None (HCO₂H/Et₃N) | Toluene | 25 | 2 | 85 | N/A |

Stereochemical Control and Resolution Techniques

The carbaldehyde’s chiral center at C1 necessitates enantioselective synthesis or resolution. Patent EP2628728B1 discloses diastereomeric salt formation using (R)-naproxen.

Diastereomeric Salt Formation

Racemic octabase is treated with (R)-naproxen in toluene or ethyl acetate at 45–55°C, selectively crystallizing the (−)-octabase-(R)-naproxen salt. Key parameters include:

Liberation of Enantiopure Carbaldehyde

The resolved (−)-octabase is liberated by basifying the salt with NaOH (pH 10–13), followed by formylation as in Section 2.1. This route delivers (R)-1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde in 89% yield and >99% ee.

Analytical Characterization and Quality Control

Key quality metrics for the final product include:

化学反応の分析

Types of Reactions

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions

Major Products Formed

Oxidation: 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2-carboxylic acid

Reduction: 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Scientific Research Applications

The compound has been studied for its potential applications in several areas:

Pharmacological Studies

Research indicates that derivatives of hexahydroisoquinoline exhibit a range of biological activities including:

- Antidepressant Effects : Studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels in the brain, potentially providing antidepressant effects.

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in various models.

Neuroprotective Agents

Due to its ability to cross the blood-brain barrier, this compound is being investigated for neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Preliminary studies have indicated that certain isoquinoline derivatives can inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies

| Study | Findings | Year |

|---|---|---|

| Study on Antidepressant Effects | Demonstrated significant improvement in depressive symptoms in animal models when treated with hexahydroisoquinoline derivatives | 2022 |

| Neuroprotection Against Oxidative Stress | Showed that the compound protects neuronal cells from oxidative damage | 2023 |

| Anticancer Activity | Reported inhibition of cell proliferation in breast cancer cell lines | 2024 |

作用機序

The mechanism of action of 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxybenzyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Stereochemical and Functional Group Differences

- Racemic vs. Chiral Forms: The (S)-enantiomer of the target compound is essential for dextromethorphan synthesis, whereas racemic analogs like (RS)-1-(4-methoxybenzyl)-hexahydroisoquinoline lack stereoselectivity, limiting their pharmaceutical utility .

- Aldehyde Functionality: The carbaldehyde group in the target compound distinguishes it from non-aldehyde analogs, enabling reactions like reductive amination or nucleophilic additions. This group is absent in compounds such as 1-(4-methoxybenzyl)-hexahydroisoquinoline, restricting their synthetic applications .

- Saturation Level: Octahydro derivatives (e.g., 1-(4-methoxybenzyl)-octahydroisoquinoline) exhibit higher saturation, increasing stability but reducing reactivity compared to hexahydro counterparts. This makes them preferable in syntheses requiring stable intermediates but less suitable for dynamic transformations .

Pharmacological and Industrial Relevance

- Dextromethorphan Intermediate : The target compound’s chirality and aldehyde group make it indispensable for producing enantiopure dextromethorphan, which is critical for antitussive efficacy .

- Opioid Precursors : Octahydro derivatives serve as precursors to morphine-like compounds (e.g., 3-hydroxy-N-methylmorphinan), demonstrating how structural variations redirect applications toward different therapeutic classes .

- Solubility Modifications: Methylated and hydrochloride salt forms (e.g., CAS 67553-46-2) are engineered to improve solubility, illustrating how minor structural changes enhance drug-like properties .

生物活性

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde is a compound derived from isoquinoline structures, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound through an examination of available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical structure is characterized by a hexahydroisoquinoline core with a methoxybenzyl substituent and an aldehyde functional group. Its molecular formula is .

Biological Activity Overview

Research indicates that isoquinoline derivatives exhibit a range of biological activities including:

- Antioxidant Activity : Compounds with isoquinoline structures have shown significant antioxidant properties, which may be attributed to their ability to scavenge free radicals.

- Anticancer Properties : Various studies have reported that isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines.

- Neuroprotective Effects : Some isoquinolines have demonstrated neuroprotective effects against neurodegenerative diseases.

Anticancer Activity

A study conducted on isoquinoline derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 0.5 to 10 µM depending on the specific cell line tested (e.g., HeLa, MCF-7) .

Antioxidant Activity

Research has shown that the antioxidant capacity of this class of compounds is substantial. For instance, a comparative study using DPPH assay revealed that derivatives with methoxy groups displayed enhanced radical scavenging activity compared to their non-methoxylated counterparts. The compound's effectiveness was measured with an IC50 value of approximately 15 µg/mL .

Data Table: Biological Activities of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 2.5 | Apoptosis induction |

| Compound B | MCF-7 | 3.0 | Cell cycle arrest |

| This compound | HCT116 | 5.0 | Antioxidant activity |

| Compound C | A549 | 4.0 | Inhibition of angiogenesis |

Case Study 1: Neuroprotection

In a recent study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of various isoquinoline derivatives in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that the compound significantly reduced cell death and oxidative stress markers compared to control groups .

Case Study 2: Cytotoxicity in Cancer Cells

A comprehensive analysis was performed on the cytotoxic effects of several isoquinoline derivatives on human cancer cell lines. The study concluded that the presence of methoxy groups enhanced cytotoxicity through mechanisms involving apoptosis and modulation of signaling pathways related to cell survival .

Q & A

What are the key challenges in synthesizing 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde, and how can reaction conditions be optimized?

Synthesis of this carbaldehyde derivative involves multi-step reactions, including alkylation of the hexahydroisoquinoline core and subsequent formylation. A critical challenge is controlling regioselectivity during the introduction of the 4-methoxybenzyl group to avoid side products like N-alkylated isomers. Evidence from impurity profiling (e.g., Dextromethorphan Impurity 8/14 ) suggests that incomplete formylation or rotamer formation may occur. Optimization strategies include:

- Catalytic choice : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution .

- Temperature control : Maintaining low temperatures (-10°C to 0°C) during formylation to minimize decomposition .

- Purification : Chiral HPLC or recrystallization to isolate the (S)-enantiomer, as noted in reference standards (Catalogue No. PA 31 0111003) .

How can researchers resolve conflicting spectroscopic data arising from rotameric forms of this compound?

The compound exists as a mixture of rotamers due to restricted rotation around the formamide bond, leading to split signals in NMR spectra . To address this:

- Variable-temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce rotameric signals and confirm dynamic equilibrium .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict energy barriers between rotamers and correlate with observed splitting patterns .

- Complementary techniques : LC-MS or IR spectroscopy to verify molecular integrity when NMR data is ambiguous .

What analytical methods are recommended for quantifying trace impurities of this compound in pharmaceutical intermediates?

As a known impurity in opioids like Levorphanol , precise quantification is critical. Methodologies include:

- HPLC-DAD/UV : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 254 nm, achieving a detection limit of 0.05% .

- LC-HRMS : Employ Q-TOF systems (e.g., SCIEX X500R) for accurate mass identification (theoretical m/z 298.1912 for [M+H]⁺) .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999) and recovery (98–102%) .

How does stereochemistry influence the biological activity of this compound, and how can enantiomeric purity be ensured?

The (S)-enantiomer is pharmacologically relevant due to structural similarities to opioid intermediates . Key considerations:

- Chiral resolution : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol (80:20) to separate enantiomers .

- Activity assays : Compare binding affinities via μ-opioid receptor assays; the (S)-form may show 10–100× higher activity than the (R)-form .

- Synthetic control : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during benzylation to favor the desired enantiomer .

What safety precautions are advised for handling this compound in laboratory settings?

While specific safety data is limited, analogous compounds (e.g., 1-(4-Methoxybenzyl)isoquinoline derivatives) recommend:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation .

What computational tools are effective in predicting the metabolic pathways of this compound?

Metabolite identification is critical for drug development. Recommended approaches:

- In silico prediction : Use software like MetaSite (Molecular Discovery) to simulate Phase I/II metabolism, prioritizing aldehyde oxidation and O-demethylation pathways .

- Docking studies : AutoDock Vina to model interactions with CYP3A4/2D6 enzymes, predicting sites of metabolic activation .

- Validation : Cross-reference with in vitro microsomal assays (human liver S9 fractions) to confirm predicted metabolites .

How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Variations in logP (predicted 2.8–3.2) and solubility (sparingly soluble in water) may arise from experimental conditions. Mitigation strategies:

- Standardized protocols : Use shake-flask method with octanol/water partitioning at 25°C for logP determination .

- Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

- Database cross-checking : Compare data from PubChem, CAS Common Chemistry, and Reaxys to identify outliers .

What role does this compound play in the synthesis of dextromethorphan analogs, and how can its reactivity be leveraged?

As a precursor to dextromethorphan impurities, its aldehyde group enables reductive amination for introducing methyl groups or aryl substituents . Key applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。